molecular formula C16H20N2O2 B2883382 (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide CAS No. 1312007-44-5

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide

Cat. No. B2883382
CAS RN: 1312007-44-5
M. Wt: 272.348
InChI Key: WWBVIUFWABWUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in cancer, inflammation, and pain.

Scientific Research Applications

Molecular Structure and Interactions

The molecular structures of compounds closely related to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide have been extensively studied for their potential as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds exhibit similar hydrogen-bonding networks and crystal packing, emphasizing the role of cyano-amide hydrogen bonding in stabilizing molecular interactions. The planarity of these molecules, ensured by a conjugated pi-system between the aromatic ring and the amide group, is further stabilized by intramolecular hydrogen bonds, which might be favorable for binding to target proteins (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Stereoselectivity in Chemical Reactions

Stereoselective synthesis is a crucial aspect in the development of pharmaceuticals and fine chemicals. Research has shown that the treatment of enamides, structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, with specific reagents leads to the formation of benzo[a]quinolizidine stereoisomers. This demonstrates the potential of such compounds in the stereoselective synthesis of complex molecules, which could be critical in the synthesis of active pharmaceutical ingredients (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Catalysis and Synthesis

The catalytic potential of compounds structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide has been explored in the context of hydroamidation reactions. A bimetallic catalyst system involving such compounds was found to effectively catalyze the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products with high selectivity. This highlights the potential of these compounds in catalyzing reactions that form bioactive pharmacophores with significant geometric selectivity, crucial for the synthesis of nitrogen-containing organic compounds (Buba, Arndt, & Goossen, 2011).

properties

IUPAC Name

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVIUFWABWUJC-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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